molecular formula C24H30FN5O3 B4089369 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone

Cat. No.: B4089369
M. Wt: 455.5 g/mol
InChI Key: HKFGVXAMGAPVCG-UHFFFAOYSA-N
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Description

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone is a complex organic compound that features a combination of piperazine, phenyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions to form 5-(4-Ethylpiperazin-1-yl)methylpyridin-2-amine . This intermediate can then be further reacted with other reagents to introduce the fluoro and nitro groups, followed by coupling with a phenylethanone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

    Coupling Reactions: The piperazine rings can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the fluoro group can yield various substituted derivatives.

Scientific Research Applications

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The piperazine rings can interact with various receptors or enzymes, potentially modulating their activity. The nitro and fluoro groups may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and nitro groups, along with the piperazine rings, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN5O3/c1-2-26-8-10-27(11-9-26)21-18-22(23(30(32)33)17-20(21)25)28-12-14-29(15-13-28)24(31)16-19-6-4-3-5-7-19/h3-7,17-18H,2,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFGVXAMGAPVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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